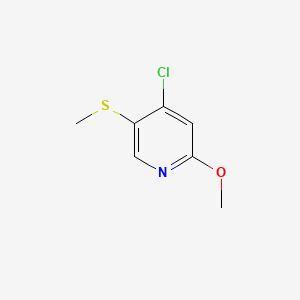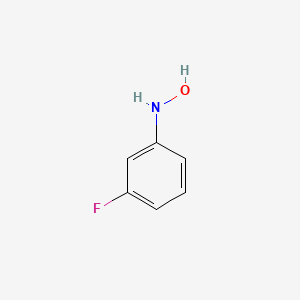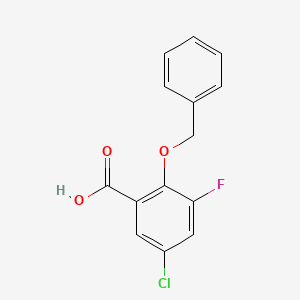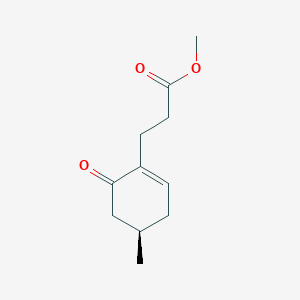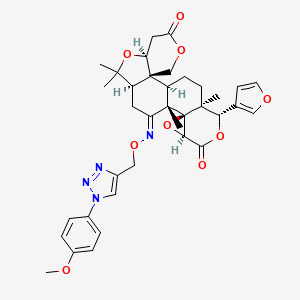
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the myelin basic protein (MBP), which plays a crucial role in the central nervous system by maintaining the structure of the myelin sheath . The peptide is often used in scientific research to study various biological processes and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine (Leu), is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 is repeated for each amino acid in the sequence until the peptide is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.
化学反应分析
Types of Reactions
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or disulfides, while substitution reactions yield peptides with altered sequences.
科学研究应用
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes, such as signal transduction and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a biomarker for neurological diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
作用机制
The mechanism of action of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of myelin basic protein, the peptide may bind to cellular receptors or interact with other proteins involved in myelin sheath formation and maintenance . The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can be compared with other peptides derived from myelin basic protein or similar sequences. Some similar compounds include:
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-NH2: A similar peptide with an amidated C-terminus.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OMe: A methylated version of the peptide.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OBzl: A benzylated version of the peptide.
These similar compounds can be used to study the effects of different terminal modifications on the peptide’s biological activity and stability.
属性
分子式 |
C62H105N21O18 |
|---|---|
分子量 |
1432.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H105N21O18/c1-33(2)29-44(60(100)101)80-55(95)43(30-35-16-18-36(87)19-17-35)79-51(91)38(12-5-7-25-64)76-56(96)45(31-84)81-52(92)39(13-8-26-71-61(67)68)75-54(94)41(21-23-49(66)89)77-57(97)46(32-85)82-58(98)47-15-10-28-83(47)59(99)42(14-9-27-72-62(69)70)78-50(90)37(11-4-6-24-63)74-53(93)40(73-34(3)86)20-22-48(65)88/h16-19,33,37-47,84-85,87H,4-15,20-32,63-64H2,1-3H3,(H2,65,88)(H2,66,89)(H,73,86)(H,74,93)(H,75,94)(H,76,96)(H,77,97)(H,78,90)(H,79,91)(H,80,95)(H,81,92)(H,82,98)(H,100,101)(H4,67,68,71)(H4,69,70,72)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI 键 |
FYXAESWONWFZDQ-DNCDJHDYSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
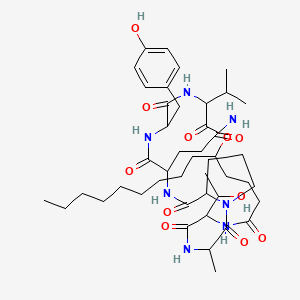
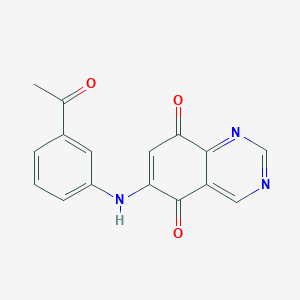


![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
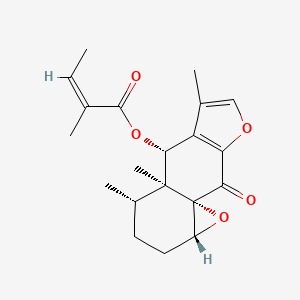
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
